molecular formula C20H14F3N5O2 B3508117 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B3508117
M. Wt: 413.4 g/mol
InChI Key: WCJVEPKEELYOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole moiety, a trifluoromethyl-substituted phenyl group, and a pyrimidine carboxamide structure

Preparation Methods

The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The resulting benzoxazole is then coupled with a pyrimidine derivative through nucleophilic substitution reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an anti-cancer or anti-inflammatory effect . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, binding affinity, and selectivity towards various biological targets .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c1-11-14(17(29)26-13-6-4-5-12(9-13)20(21,22)23)10-24-18(25-11)28-19-27-15-7-2-3-8-16(15)30-19/h2-10H,1H3,(H,26,29)(H,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJVEPKEELYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 2
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE

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